Cas no 946278-12-2 (5-4-(4-fluorobenzoyl)piperazin-1-yl-2-(4-propoxyphenyl)-1,3-oxazole-4-carbonitrile)

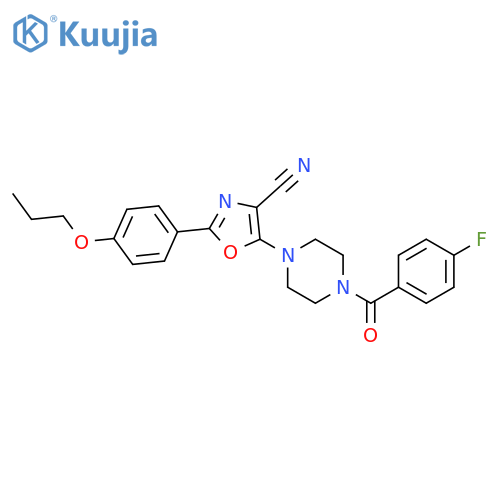

946278-12-2 structure

商品名:5-4-(4-fluorobenzoyl)piperazin-1-yl-2-(4-propoxyphenyl)-1,3-oxazole-4-carbonitrile

CAS番号:946278-12-2

MF:C24H23FN4O3

メガワット:434.462828874588

CID:5429513

5-4-(4-fluorobenzoyl)piperazin-1-yl-2-(4-propoxyphenyl)-1,3-oxazole-4-carbonitrile 化学的及び物理的性質

名前と識別子

-

- 5-[4-(4-fluorobenzoyl)piperazin-1-yl]-2-(4-propoxyphenyl)-1,3-oxazole-4-carbonitrile

- 5-4-(4-fluorobenzoyl)piperazin-1-yl-2-(4-propoxyphenyl)-1,3-oxazole-4-carbonitrile

-

- インチ: 1S/C24H23FN4O3/c1-2-15-31-20-9-5-17(6-10-20)22-27-21(16-26)24(32-22)29-13-11-28(12-14-29)23(30)18-3-7-19(25)8-4-18/h3-10H,2,11-15H2,1H3

- InChIKey: JKJRDRBKCAEWCL-UHFFFAOYSA-N

- ほほえんだ: O1C(N2CCN(C(=O)C3=CC=C(F)C=C3)CC2)=C(C#N)N=C1C1=CC=C(OCCC)C=C1

5-4-(4-fluorobenzoyl)piperazin-1-yl-2-(4-propoxyphenyl)-1,3-oxazole-4-carbonitrile 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F3309-0207-5mg |

5-[4-(4-fluorobenzoyl)piperazin-1-yl]-2-(4-propoxyphenyl)-1,3-oxazole-4-carbonitrile |

946278-12-2 | 90%+ | 5mg |

$69.0 | 2023-04-26 | |

| Life Chemicals | F3309-0207-20μmol |

5-[4-(4-fluorobenzoyl)piperazin-1-yl]-2-(4-propoxyphenyl)-1,3-oxazole-4-carbonitrile |

946278-12-2 | 90%+ | 20μl |

$79.0 | 2023-04-26 | |

| Life Chemicals | F3309-0207-2mg |

5-[4-(4-fluorobenzoyl)piperazin-1-yl]-2-(4-propoxyphenyl)-1,3-oxazole-4-carbonitrile |

946278-12-2 | 90%+ | 2mg |

$59.0 | 2023-04-26 | |

| Life Chemicals | F3309-0207-4mg |

5-[4-(4-fluorobenzoyl)piperazin-1-yl]-2-(4-propoxyphenyl)-1,3-oxazole-4-carbonitrile |

946278-12-2 | 90%+ | 4mg |

$66.0 | 2023-04-26 | |

| Life Chemicals | F3309-0207-25mg |

5-[4-(4-fluorobenzoyl)piperazin-1-yl]-2-(4-propoxyphenyl)-1,3-oxazole-4-carbonitrile |

946278-12-2 | 90%+ | 25mg |

$109.0 | 2023-04-26 | |

| Life Chemicals | F3309-0207-1mg |

5-[4-(4-fluorobenzoyl)piperazin-1-yl]-2-(4-propoxyphenyl)-1,3-oxazole-4-carbonitrile |

946278-12-2 | 90%+ | 1mg |

$54.0 | 2023-04-26 | |

| Life Chemicals | F3309-0207-15mg |

5-[4-(4-fluorobenzoyl)piperazin-1-yl]-2-(4-propoxyphenyl)-1,3-oxazole-4-carbonitrile |

946278-12-2 | 90%+ | 15mg |

$89.0 | 2023-04-26 | |

| Life Chemicals | F3309-0207-20mg |

5-[4-(4-fluorobenzoyl)piperazin-1-yl]-2-(4-propoxyphenyl)-1,3-oxazole-4-carbonitrile |

946278-12-2 | 90%+ | 20mg |

$99.0 | 2023-04-26 | |

| Life Chemicals | F3309-0207-50mg |

5-[4-(4-fluorobenzoyl)piperazin-1-yl]-2-(4-propoxyphenyl)-1,3-oxazole-4-carbonitrile |

946278-12-2 | 90%+ | 50mg |

$160.0 | 2023-04-26 | |

| Life Chemicals | F3309-0207-3mg |

5-[4-(4-fluorobenzoyl)piperazin-1-yl]-2-(4-propoxyphenyl)-1,3-oxazole-4-carbonitrile |

946278-12-2 | 90%+ | 3mg |

$63.0 | 2023-04-26 |

5-4-(4-fluorobenzoyl)piperazin-1-yl-2-(4-propoxyphenyl)-1,3-oxazole-4-carbonitrile 関連文献

-

Xiufang Ma,Keju Sun,Yongjun Xu,Federico Calle-Vallejo Chem. Sci., 2020,11, 4119-4124

-

Tania Romero-Morcillo,Francisco Javier Valverde-Muñoz,Lucía Piñeiro-López,M. Carmen Muñoz,Tomás Romero,Pedro Molina,José A. Real Dalton Trans., 2015,44, 18911-18918

-

Lin Wang,Zhi-Gang Ma,Xiao-Jing Wei,Qing-Yuan Meng,Deng-Tao Yang,Shao-Fu Du,Zi-Fei Chen,Li-Zhu Wu,Qiang Liu Green Chem., 2014,16, 3752-3757

-

S. Brück,C. Krause,R. Turrisi,L. Beverina,S. Wilken,W. Saak,A. Lützen,H. Borchert,M. Schiek,J. Parisi Phys. Chem. Chem. Phys., 2014,16, 1067-1077

946278-12-2 (5-4-(4-fluorobenzoyl)piperazin-1-yl-2-(4-propoxyphenyl)-1,3-oxazole-4-carbonitrile) 関連製品

- 2228939-27-1(methyl 3-(aminomethyl)-5-cyclopropylhexanoate)

- 2166821-88-9(7-hydrazinyl-3-(2-methylcyclopropyl)-3H-1,2,3triazolo4,5-dpyrimidine)

- 1499177-28-4(2-(2-amino-3-ethoxy-3-oxopropyl)sulfanylacetic acid)

- 2228911-53-1(4-(3-Aminoprop-1-en-2-yl)-2-chlorophenol)

- 1251951-52-6(Cyclopropaneacetamide, α-amino-N-methyl-, (αS)-)

- 1523618-18-9(6-(Aminomethyl)pyrimidin-4-amine dihydrochloride)

- 895781-15-4(3-fluoro-N-{2-2-(3-fluorophenyl)-1,3-thiazol-4-ylethyl}benzamide)

- 1956377-75-5(1-Methyl-1-azaspiro[4.5]decan-8-amine dihydrochloride)

- 1803890-23-4(2-(4-Chloro-1H-benzo[d]imidazol-7-yl)-2-hydroxyacetic acid)

- 677749-53-0(6-chloro-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-8-fluoro-4(1H)-quinolinone)

推奨される供給者

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量